molecular formula C10H11N3O B12341596 (E)-N'-hydroxy-1-methyl-1H-indole-4-carboximidamide

(E)-N'-hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No.: B12341596
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

(E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide group.

Industrial Production Methods

While specific industrial production methods for (E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-4-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N’-hydroxy-1H-indole-4-carboximidamide: Similar structure but without the methyl group, which can influence its properties.

Uniqueness

(E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a therapeutic agent compared to its analogs.

This detailed article provides a comprehensive overview of (E)-N’-hydroxy-1-methyl-1H-indole-4-carboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)/C(=N\O)/N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N

Origin of Product

United States

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